molecular formula C14H9ClO B8155907 2-(2-Chlorophenoxy)phenylacetylene

2-(2-Chlorophenoxy)phenylacetylene

Cat. No.: B8155907
M. Wt: 228.67 g/mol
InChI Key: KDCUZSMRNUVBBN-UHFFFAOYSA-N
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Description

2-(2-Chlorophenoxy)phenylacetylene (CAS 873-31-4) is a substituted phenylacetylene derivative characterized by a chlorophenoxy group at the ortho position of the phenyl ring. This compound is of significant interest in medicinal chemistry due to its structural versatility, which allows for modifications that enhance pharmacological properties. It serves as a key intermediate in synthesizing bioactive molecules, particularly anticonvulsant agents and benzodiazepine analogues . Its synthesis typically involves nucleophilic aromatic substitution reactions, as demonstrated in the preparation of related 2-(2-chlorophenoxy) benzoic acid derivatives .

Properties

IUPAC Name

1-chloro-2-(2-ethynylphenoxy)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9ClO/c1-2-11-7-3-5-9-13(11)16-14-10-6-4-8-12(14)15/h1,3-10H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDCUZSMRNUVBBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC=CC=C1OC2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9ClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chlorophenoxy)phenylacetylene typically involves the Sonogashira coupling reaction. This reaction is carried out by reacting 2-chlorophenol with phenylacetylene in the presence of a palladium catalyst, such as Pd(PPh3)2Cl2, and a copper co-catalyst, such as CuI, under an inert atmosphere. The reaction is usually conducted in a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and advanced purification techniques are often employed to achieve these goals.

Chemical Reactions Analysis

Types of Reactions

2-(2-Chlorophenoxy)phenylacetylene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or ketones.

    Reduction: Reduction reactions can convert the alkyne moiety to alkenes or alkanes.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenoxy group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are typical reducing conditions.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are used in substitution reactions.

Major Products

    Oxidation: Epoxides, ketones.

    Reduction: Alkenes, alkanes.

    Substitution: Various substituted phenoxy derivatives.

Scientific Research Applications

2-(2-Chlorophenoxy)phenylacetylene has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and polymer chemistry.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(2-Chlorophenoxy)phenylacetylene involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The phenylacetylene moiety allows for π-π interactions and conjugation with other aromatic systems, influencing its reactivity and binding affinity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Anticonvulsant Activity of Quinazolinone Derivatives

A comparative study of quinazolin-4-(3H)-one derivatives revealed the following trends:

Compound Substituents at Position 2 Substituents at Position 3 Anticonvulsant Activity (Relative Efficacy) Reference
4a 2-(2-Chlorophenoxy) 3-Amino Inactive
4b 2-(2,4-Dichlorophenoxy) 3-Carboxamidino Significant activity
7b 2-(2-Chlorophenoxy) 3-Chloromethylcarbonylamino Moderate activity
7f 2-(2,4-Dichlorophenoxy) 3-(2-Chloroethyl)carbonylamino Highest activity
9b 2-Phenoxy 3-(4-Methoxyphenyl)amino Remarkable activity

Key Findings:

  • Substituent Position and Halogenation: The 2-(2,4-dichlorophenoxy) group consistently outperformed the 2-(2-chlorophenoxy) group in anticonvulsant activity (e.g., 7f > 7b), highlighting the importance of additional halogenation .
  • Functional Group Influence: Introducing electron-withdrawing groups (e.g., 3-(2-chloroethyl)carbonylamino) at position 3 enhanced activity. For example, 7f (2,4-dichlorophenoxy with 3-(2-chloroethyl)carbonylamino) showed the highest potency .
  • Exceptions: The 2-phenoxy derivative 9b exhibited unexpected high activity due to its 3-(4-methoxyphenyl)amino group, suggesting that non-halogenated substituents can also drive efficacy when paired with optimized functional groups .

Structural and Conformational Similarity to Benzodiazepines

A conformational analysis compared 2-(2-chlorophenoxy) benzoic acid derivatives with estazolam, a benzodiazepine agonist. Superimposition studies revealed that:

  • The aromatic rings and proton-accepting groups (e.g., nitrogen atoms in oxadiazole/imidazole rings) of 2-(2-chlorophenoxy) derivatives align closely with estazolam’s pharmacophoric features .

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